
2-(2,2-Difluoroethoxy)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Difluoroethoxy)nicotinaldehyde is a chemical compound with the molecular formula C8H7F2NO2 It is characterized by the presence of a difluoroethoxy group attached to a nicotinaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a difluoroethoxy reagent under controlled conditions. One common method involves the use of 2,2-difluoroethanol and a suitable catalyst to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-(2,2-Difluoroethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(2,2-Difluoroethoxy)nicotinic acid.
Reduction: 2-(2,2-Difluoroethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,2-Difluoroethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,2-Difluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, further influencing its biological activity.
相似化合物的比较
Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2-(2,2-Difluoroethoxy)acetic acid
- 2-(2,2-Difluoroethoxy)benzaldehyde
Uniqueness
2-(2,2-Difluoroethoxy)nicotinaldehyde is unique due to the presence of both the difluoroethoxy group and the nicotinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
2-(2,2-difluoroethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-13-8-6(4-12)2-1-3-11-8/h1-4,7H,5H2 |
InChI 键 |
MPHCVQLMVDATGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)OCC(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



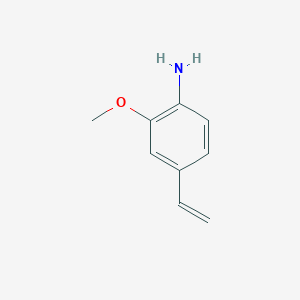
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
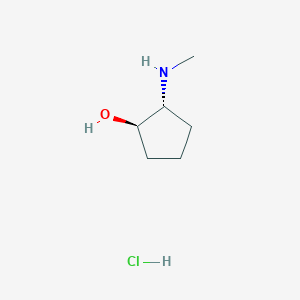
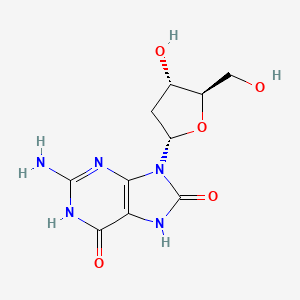



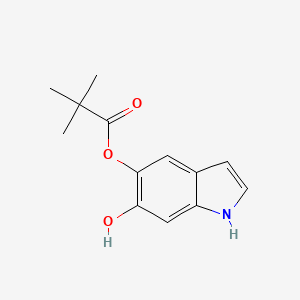
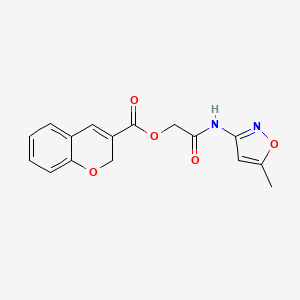

![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)

